N-pyridazin-4-ylnitramide
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Overview
Description
Preparation Methods
The synthesis of Selenazofurin involves several steps. Initially, 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl-1-carbonitrile is treated with liquid hydrogen selenide using 4-(dimethylamino)pyridine as a catalyst under nitrogen at room temperature. This reaction produces 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allonselenenoamide. The intermediate is then treated with ethyl bromopyruvate in acetonitrile. After an hour, the solvent is removed, and the residue is triturated with sodium bicarbonate and extracted with ethyl ether. Chromatographic separation on silica gel yields ethyl 2-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)selenazole-4-carboxylate. This compound is dissolved in methanol and treated with ammonia at 0°C. After 48 hours, the solvent is removed, and the residue is extracted with chloroform. The major product is recrystallized from 2-propanol to yield crystalline 2-beta-D-ribofuranosylselenazole-4-carboxamide .
Chemical Reactions Analysis
Selenazofurin undergoes various chemical reactions, including substitution and reduction. Common reagents used in these reactions include liquid hydrogen selenide, ethyl bromopyruvate, and ammonia . The major products formed from these reactions include 2-beta-D-ribofuranosylselenazole-4-carboxamide and its 5’-phosphate derivative .
Scientific Research Applications
Selenazofurin has been extensively studied for its antiviral and anticancer properties. It has shown potential in inhibiting the replication of various viruses and has been investigated for its antitumor activity . In addition to its use in medicine, Selenazofurin has applications in chemistry and biology research, particularly in the study of nucleoside analogues and their effects on cellular processes .
Mechanism of Action
The mechanism of action of Selenazofurin involves its incorporation into viral RNA, leading to the inhibition of viral replication. It acts as a potent mutagen for some RNA viruses, promoting error-prone replication and ultimately reducing the infectivity of the virus . Additionally, Selenazofurin inhibits inosine monophosphate dehydrogenase, leading to a decrease in cellular GTP levels .
Comparison with Similar Compounds
Selenazofurin is similar to other C-nucleoside analogues such as pyrazofurin and tiazofurin. it is unique in its incorporation of selenium, which contributes to its distinct antiviral and anticancer properties . Other similar compounds include showdomycin, formycin, and various triazole, pyrazine, pyridine, dihydroxyphenyl, thienopyrimidine, pyrazolotriazine, and porphyrin C-nucleoside analogues .
Properties
CAS No. |
1500-78-3 |
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Molecular Formula |
C4H4N4O2 |
Molecular Weight |
140.10 g/mol |
IUPAC Name |
N-pyridazin-4-ylnitramide |
InChI |
InChI=1S/C4H4N4O2/c9-8(10)7-4-1-2-5-6-3-4/h1-3H,(H,5,7) |
InChI Key |
MKHSCPNKTAXFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1N[N+](=O)[O-] |
Origin of Product |
United States |
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